2-(Azetidin-3-yloxy)-6-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-6-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-3-2-4-9(11-8)13-7-5-10-6-7/h2-4,7,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAZPZDGFQFJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azetidin 3 Yloxy 6 Methoxypyridine and Analogues
Strategies for Azetidine (B1206935) Ring Construction and Functionalization
The construction of the strained four-membered azetidine ring is a significant challenge in organic synthesis. google.com Various methods have been developed to access this important heterocyclic motif, often involving intramolecular cyclization reactions.
One common approach involves the cyclization of γ-amino alcohols or their derivatives. For instance, 3-amino-1,2-propanediol (B146019) can be condensed with a ketone to form an imine diol, which is then reduced to the corresponding amine diol. google.com Subsequent chemoselective monotosylation of the primary alcohol followed by base-mediated intramolecular cyclization yields the N-substituted azetidin-3-ol (B1332694). google.com Another strategy utilizes the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) triflate (La(OTf)3), to regioselectively form the azetidine ring. nih.gov
The synthesis of the key intermediate, azetidin-3-ol, can also be achieved from readily available starting materials like D-glucose through a multi-step sequence involving intramolecular Mitsunobu reaction. rsc.org Alternatively, N-protected 3-hydroxyazetidine derivatives, such as N-Boc-3-hydroxyazetidine, serve as versatile precursors. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions, for example, using trifluoroacetic acid in dichloromethane, to afford the free azetidin-3-ol. chemicalbook.com
Functionalization of the azetidine ring can be achieved during or after its construction. The nitrogen atom is often protected with groups like Boc or benzhydryl to facilitate subsequent reactions and is deprotected in a later step. The hydroxyl group at the 3-position is crucial for the final ether linkage formation.
Table 1: Selected Methods for Azetidine Ring Synthesis
| Starting Material | Key Reaction | Product | Reference |
|---|---|---|---|
| 3-Amino-1,2-propanediol | Intramolecular cyclization of a monotosylate | N-Substituted azetidin-3-ol | google.com |
| cis-3,4-Epoxy amine | Lewis acid-catalyzed intramolecular aminolysis | Substituted azetidine | nih.gov |
| D-Glucose | Multi-step synthesis including intramolecular Mitsunobu reaction | Azetidine iminosugars | rsc.org |
| N-Boc-3-hydroxyazetidine | Deprotection with trifluoroacetic acid | Azetidin-3-ol | chemicalbook.com |
Approaches for Pyridine (B92270) Ring Functionalization and Ether Linkage Formation
The pyridine ring in the target molecule is substituted at the 2- and 6-positions with an azetidin-3-yloxy group and a methoxy (B1213986) group, respectively. The synthesis of such 2,6-disubstituted pyridines often starts from a pre-functionalized pyridine derivative. nih.gov
A common precursor for the pyridine moiety is a 2-halo-6-methoxypyridine, such as 2-chloro-6-methoxypyridine (B123196) or 2-bromo-6-methoxypyridine. The synthesis of these intermediates can be achieved through various routes. For example, 2,6-dichloropyridine (B45657) can be nitrated and then selectively ammonolyzed to give 2-amino-6-chloro-3-nitropyridine. google.com Subsequent methoxylation with sodium methoxide (B1231860) displaces the chloro group to yield 2-amino-6-methoxy-3-nitropyridine. google.com While this provides a methoxy group at the 6-position, further modifications would be needed to introduce the desired functionality at the 2-position.
A more direct approach involves the nucleophilic aromatic substitution (SNAr) on a dihalopyridine. For instance, 2,6-dichloropyridine can react with sodium methoxide to yield 2-chloro-6-methoxypyridine. This intermediate is then primed for the crucial ether linkage formation.
The ether linkage is typically formed via a Williamson ether synthesis. The N-protected azetidin-3-ol is deprotonated with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing the halide (e.g., chloride or bromide) from the 2-position of the 2-halo-6-methoxypyridine to form the desired ether bond.
Multi-Step Synthesis of the 2-(Azetidin-3-yloxy)-6-methoxypyridine Core Structure
The synthesis of the title compound is a multi-step process that combines the strategies outlined in the previous sections. A representative synthetic route is depicted below:
Protection of Azetidin-3-ol: The synthesis often commences with an N-protected azetidin-3-ol, for example, 1-benzhydrylazetidin-3-ol. The benzhydryl group serves as a protecting group that can be removed later by hydrogenolysis.
Preparation of the Pyridine Fragment: A suitable pyridine precursor, such as 2-chloro-6-methoxypyridine, is required. This can be prepared from commercially available 2,6-dichloropyridine by reacting it with one equivalent of sodium methoxide.
Etherification (Williamson Ether Synthesis): The N-protected azetidin-3-ol is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to generate the azetidin-3-alkoxide. This nucleophile is then reacted with 2-chloro-6-methoxypyridine. The nucleophilic substitution of the chloride at the C2 position of the pyridine ring by the alkoxide yields the protected intermediate, 2-((1-benzhydrylazetidin-3-yl)oxy)-6-methoxypyridine.
Deprotection: The final step is the removal of the N-protecting group. In the case of a benzhydryl group, this is typically achieved by catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere). This step yields the final product, this compound.
Table 2: Illustrative Multi-Step Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | 1-Benzhydrylazetidin-3-ol | Sodium Hydride | Anhydrous THF | Sodium 1-benzhydrylazetidin-3-oxide |
| 2 | Sodium 1-benzhydrylazetidin-3-oxide | 2-Chloro-6-methoxypyridine | Anhydrous DMF, Heat | 2-((1-Benzhydrylazetidin-3-yl)oxy)-6-methoxypyridine |
| 3 | 2-((1-Benzhydrylazetidin-3-yl)oxy)-6-methoxypyridine | Hydrogen gas | Pd/C, Methanol | This compound |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues allows for the exploration of structure-activity relationships. Modifications can be made to both the pyridine ring and the azetidine moiety.
The identity and position of substituents on the pyridine ring can be varied to probe their effect on biological activity. For instance, analogues with different alkoxy groups at the 6-position can be synthesized by using the corresponding sodium alkoxide in the reaction with 2,6-dichloropyridine.
Furthermore, other substituents can be introduced onto the pyridine ring. A general method for synthesizing 2-alkoxy-4-substituted pyridine derivatives starts from 2-chloropyridine, which undergoes a sequence of nitrogen oxidation, etherification, nitration, halogenation, and deoxygenation to introduce various substituents at the 4-position. google.comscispace.com Sequential addition of Grignard reagents to pyridine N-oxides provides a route to 2-substituted and 2,6-disubstituted pyridines. nih.gov
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. The 2-methoxypyridine (B126380) moiety can be replaced by other heterocyclic systems that mimic its size, shape, and electronic properties. estranky.sk
For example, pyridazine (B1198779) has been considered as a bioisostere for pyridine. estranky.sk The synthesis of 3-methoxy-6-(azetidin-3-yloxy)pyridazine would involve similar synthetic logic, starting from a dihalopyridazine. Other potential bioisosteres for the pyridine ring include pyrimidine, pyrazine, and even non-aromatic saturated rings designed to mimic the spatial arrangement of the substituents. rsc.org For instance, 2-difluoromethylpyridine has been explored as a bioisosteric replacement for pyridine-N-oxide, which could inspire similar modifications. rsc.org
Modifications on the Azetidine Ring
The synthesis of this compound often begins with the strategic construction and modification of the azetidine ring itself. This foundational step is critical in defining the stereochemistry and potential for further diversification of the final molecule.
Stereochemical Considerations and Chiral Synthesis
The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Consequently, the enantioselective synthesis of the azetidine moiety is of paramount importance. Several approaches have been developed to obtain enantiomerically pure 3-hydroxyazetidine, a key precursor.
One common strategy involves the use of chiral starting materials. For instance, (R)-1-phenylethylamine has been utilized to prepare a series of new chiral cis-3-hydroxyazetidines. These chiral building blocks can then be incorporated into the final molecule, ensuring a specific stereochemical outcome. Another approach is the resolution of racemic mixtures, although this is often less efficient.
Gold-catalyzed reactions have also emerged as a powerful tool for the stereoselective synthesis of azetidine derivatives. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed intermolecular oxidation of alkynes. These chiral ketones can then be reduced to the corresponding chiral 3-hydroxyazetidines.
More recently, a highly enantioselective difunctionalization of azetines has been disclosed, providing convenient access to chiral 2,3-disubstituted azetidines. This method, which utilizes a copper/bisphosphine catalyst, allows for the installation of both boryl and allyl functionalities with excellent control over stereochemistry.
Table 1: Chiral Synthesis Approaches for Azetidine Precursors
| Method | Description | Key Features |
|---|---|---|
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like (R)-1-phenylethylamine. | Direct introduction of chirality. |
| Gold-Catalyzed Oxidative Cyclization | Intermolecular oxidation of chiral N-propargylsulfonamides to form chiral azetidin-3-ones. | High enantiomeric excess (>98% ee). |
Ring Size Analogues (e.g., Pyrrolidine (B122466), Piperidine)
To explore the structure-activity relationships (SAR), analogues of this compound with different heterocyclic ring sizes, such as pyrrolidine and piperidine (B6355638), have been synthesized. The synthetic strategies for these analogues are often similar to that of the azetidine parent compound, primarily involving the Williamson ether synthesis.
For the pyrrolidine analogue, 3-hydroxypyrrolidine is used as the key building block. Similarly, for the piperidine analogue, 3-hydroxypiperidine (B146073) is employed. The synthesis and SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been reported, highlighting the exploration of piperidine-based structures in similar scaffolds.
The synthesis of enantioenriched 2-substituted and 3-substituted piperidines has been achieved through a catalytic enantioselective bromocyclization of olefinic amides. This method provides access to chiral piperidine cores that can be further elaborated.
Diversification of the Linker Region
The ether linkage in this compound is a key structural feature that can be modified to fine-tune the properties of the molecule. Diversification of this linker region can involve altering the atom connecting the two rings (e.g., replacing the oxygen with nitrogen or sulfur) or by extending the linker.
While specific examples for the direct diversification of the linker in this compound are not extensively reported in the provided context, general principles of organic synthesis can be applied. For instance, replacing the ether linkage with an amine linkage would involve the reaction of a 3-aminoazetidine derivative with a suitable pyridine electrophile.
Structure-activity relationship studies on related compounds, such as N-(6-methylpyridin-yl)-substituted aryl amides, have explored the replacement of alkyne linkers with amide groups, demonstrating the impact of linker modification on biological activity.
Advanced Synthetic Techniques and Reaction Optimization
The synthesis of this compound can be optimized and accelerated through the use of advanced synthetic techniques.
Microwave-Assisted Synthesis: The Williamson ether synthesis, a cornerstone reaction for creating the ether linkage in the target molecule, can be significantly enhanced by microwave irradiation. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and can be more environmentally friendly compared to conventional heating methods. The synthesis of various heterocyclic compounds, including 2-aryl-2-oxazolines and imidazo[1,5-a]pyridine (B1214698) derivatives, has been successfully achieved using microwave assistance.
Flow Chemistry: While not explicitly detailed in the provided search results for this specific molecule, flow chemistry represents another advanced technique that could be applied. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, safety, and scalability.
Reaction Optimization: The optimization of the Williamson ether synthesis is crucial for achieving high yields and minimizing side reactions. Key parameters to consider include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for generating the alkoxide and promoting the SN2 reaction.
Table 2: Optimization of Williamson Ether Synthesis
| Parameter | Considerations | Examples |
|---|---|---|
| Base | Strong, non-nucleophilic bases are preferred to generate the alkoxide. | NaH, KOtBu |
| Solvent | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. | DMF, DMSO |
| Temperature | Higher temperatures can increase reaction rates but may lead to side products. | Optimization is key. |
| Leaving Group | Good leaving groups on the electrophile are essential. | Halides (I, Br, Cl), Sulfonates (tosylates, mesylates) |
Chemo- and Regioselectivity in the Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often involves multifunctional molecules, making chemo- and regioselectivity critical considerations.
N- vs. O-Alkylation: A key challenge in the synthesis is controlling the alkylation of the 3-hydroxyazetidine precursor. The azetidine ring contains both a nucleophilic secondary amine and a hydroxyl group. Selective O-alkylation is required to form the desired ether linkage. This can often be achieved by using a suitable protecting group for the amine, such as a tert-butoxycarbonyl (Boc) group, which can be removed in a later step. The choice of base and solvent can also influence the N- versus O-alkylation ratio.
Regioselectivity on the Pyridine Ring: When using a di-substituted pyridine precursor, such as 2,6-dihalopyridine, the regioselectivity of the nucleophilic aromatic substitution reaction is important. The electronic properties of the substituents on the pyridine ring will direct the incoming nucleophile. In the case of reacting 3-hydroxyazetidine with 2-chloro-6-methoxypyridine, the reaction is expected to proceed at the chloro-substituted position, which is more activated towards nucleophilic attack. The synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine has been shown to proceed with high regioselectivity.
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Pharmacophoric Elements within the 2-(Azetidin-3-yloxy)-6-methoxypyridine Scaffold
The pharmacophore of the this compound scaffold is characterized by several key features that are crucial for its biological activity. The primary elements include:
A Basic Nitrogen Atom: The nitrogen within the azetidine (B1206935) ring is a critical hydrogen bond acceptor, interacting with the target receptor.
A Hydrogen Bond Donor: The N-H group of the azetidine ring can act as a hydrogen bond donor.
An Ether Linkage: The ether oxygen atom connecting the azetidine and pyridine (B92270) rings plays a role in the conformational positioning of these two moieties.
The Pyridine Ring: This aromatic system is involved in π-π stacking or cation-π interactions with the receptor.
These elements are spatially arranged to fit within the binding pocket of the target receptor, and modifications to any of these components can significantly impact binding affinity and selectivity.
Positional and Electronic Effects of Pyridine Ring Substituents on Ligand Activity
The substitution pattern on the pyridine ring of the this compound scaffold has a profound effect on ligand activity. Research on analogous compounds, such as derivatives of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), provides valuable insights.
Halogenation of the pyridine ring has been a key strategy to modulate binding affinity for nAChRs. Studies have shown that the position and nature of the halogen substituent are critical. For instance, in a series of halo-analogues of A-85380, substituents at the 5- or 6-position of the pyridine ring, as well as a 2-fluoro substituent, resulted in subnanomolar affinity for nAChRs. nih.gov In contrast, bulkier halogens like chloro, bromo, and iodo at the 2-position led to a substantial decrease in affinity. nih.gov This suggests that the steric bulk at the 2-position is detrimental to binding, likely due to unfavorable interactions within the receptor's binding site.
The electronic nature of the substituents also plays a role. Electron-withdrawing groups can influence the basicity of the pyridine nitrogen and its ability to engage in interactions. The 6-methoxy group in the parent compound is an electron-donating group, which can modulate the electronic properties of the pyridine ring and influence its interaction with the receptor.
Table 1: In Vitro nAChR Binding Affinities of Pyridine-Modified Analogues of A-85380
| Compound | Substituent on Pyridine Ring | K_i (pM) for nAChRs |
|---|---|---|
| A-85380 | None | 50 |
| 2-Fluoro-A-85380 | 2-F | 110 |
| 2-Chloro-A-85380 | 2-Cl | 12000 |
| 2-Bromo-A-85380 | 2-Br | 23000 |
| 2-Iodo-A-85380 | 2-I | 54000 |
| 5-Fluoro-A-85380 | 5-F | 210 |
| 5-Chloro-A-85380 | 5-Cl | 110 |
| 5-Bromo-A-85380 | 5-Br | 70 |
| 5-Iodo-A-85380 | 5-I | 11 |
| 6-Fluoro-A-85380 | 6-F | 140 |
| 6-Chloro-A-85380 | 6-Cl | 120 |
| 6-Bromo-A-85380 | 6-Br | 130 |
| 6-Iodo-A-85380 | 6-I | 130 |
Data sourced from Mukhin et al., J. Med. Chem. 1998, 41 (19), 3690-8. nih.gov
Conformational Preferences and Stereoisomeric Effects of the Azetidine Moiety
The azetidine ring, a four-membered heterocycle, imparts significant conformational rigidity to the molecule. This pre-organization of the pharmacophoric elements can lead to higher binding affinity by reducing the entropic penalty upon binding to the receptor. The puckered nature of the azetidine ring allows for specific spatial orientations of its substituents.
Stereochemistry at the azetidine ring is a critical determinant of biological activity. For instance, the (S)-enantiomer of A-85380 is known to be the more active isomer, highlighting the importance of the precise three-dimensional arrangement of the azetidinylmethoxy group for optimal receptor interaction. nih.govnih.gov This stereoselectivity indicates a highly specific binding mode where one enantiomer fits more favorably into the chiral environment of the receptor's binding site. Molecular modeling studies have shown that high-affinity ligands can achieve a tight fit and superposition of their low-energy stable conformers with that of other potent nicotinic agonists. nih.gov
Lipophilicity and Membrane Permeability Considerations in Ligand Design
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical property that influences a ligand's pharmacokinetic profile, including its ability to cross the blood-brain barrier (BBB) and access central nervous system (CNS) targets.
In the development of positron emission tomography (PET) ligands based on related scaffolds, lipophilicity has been a key parameter for optimization. For instance, derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine have been synthesized with a wide range of logD values to improve their properties as imaging agents.
Rational Design Strategies for Enhanced Affinity and Selectivity
Rational drug design strategies for ligands based on the this compound scaffold focus on optimizing the interactions with specific nAChR subtypes. Given that nAChRs are a diverse family of ion channels, achieving subtype selectivity is a major goal to minimize off-target effects.
Key strategies include:
Structure-Based Design: Utilizing homology models or crystal structures of nAChR subtypes to guide the design of ligands that can exploit specific features of the binding pocket.
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar steric and electronic properties to improve affinity, selectivity, or pharmacokinetic properties. For example, the methoxy (B1213986) group could be replaced with other small alkoxy groups or bioisosteres.
Conformational Constraint: Introducing further rigidity into the molecule to lock it into a bioactive conformation. This can be achieved through the introduction of additional rings or bulky groups.
An example of rational design is the development of derivatives of A-85380, where modifications to the pyridine ring have led to ligands with varying affinities for different nAChR subtypes. For instance, ZW-104, a derivative of A-85380, shows high affinity for the α4β2 nAChR subtype. nih.gov
Table 2: Subtype Selectivity of ZW-104 at Human nAChRs
| nAChR Subtype | K_i (nM) |
|---|---|
| α2β2 | 0.8 |
| α2β4 | 200 |
| α3β2 | 0.64 |
| α3β4 | 5,500 |
| α4β2 | 0.2 |
| α4β4 | 120 |
Data sourced from Valette et al., as cited in the NCBI Bookshelf summary of [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. nih.gov
By systematically applying these design principles, researchers can fine-tune the properties of the this compound scaffold to develop novel ligands with enhanced affinity, selectivity, and therapeutic potential.
Computational and Theoretical Investigations of 2 Azetidin 3 Yloxy 6 Methoxypyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as AM1 are employed to model electronic structure and predict reactivity. nih.govjohnshopkins.edu
Studies on analogous compounds, such as halo-substituted 3-(azetidinylmethoxy)pyridines, have utilized AM1 quantum chemical calculations to understand how substituents affect molecular geometry. nih.govjohnshopkins.edu For 2-(Azetidin-3-yloxy)-6-methoxypyridine, such calculations would focus on how the methoxy (B1213986) and azetidin-3-yloxy groups influence the electron distribution across the pyridine (B92270) ring. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red/yellow) around the pyridine nitrogen and oxygen atoms, identifying them as potential hydrogen bond acceptors, while the azetidine (B1206935) nitrogen's hydrogen would exhibit a positive potential (blue), marking it as a hydrogen bond donor. nih.gov
Table 1: Illustrative Quantum Chemical Descriptors for a Pyridine Derivative This table presents typical data obtained from quantum chemical calculations, not specific data for this compound.
| Descriptor | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.1 Debye | Measures the molecule's overall polarity. |
| Electronic Chemical Potential | -4.51 eV | Determines the direction of electron density transfer in a reaction. nih.gov |
Conformational Analysis and Energy Landscapes of the Compound
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule in different environments. For this compound, the key rotatable bonds are between the pyridine ring and the ether oxygen, and between the ether oxygen and the azetidine ring.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Given that close analogues of this compound show high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, this receptor represents a probable biological target. nih.govnih.gov Docking simulations would be performed using a program like AutoDock Vina to place the molecule into the known binding site of the α4β2 nAChR. elsevierpure.com
The simulation would predict the binding mode and calculate a docking score, which estimates the binding affinity in units like kcal/mol. A more negative score typically indicates a stronger predicted interaction. Key interactions expected for this compound would include:
Cation-π interaction: The protonated nitrogen of the azetidine ring would likely form a cation-π interaction with the aromatic side chain of a conserved tryptophan residue in the receptor's binding pocket. nih.gov
Hydrogen bonding: The pyridine nitrogen could act as a hydrogen bond acceptor with a backbone NH group from a residue on the complementary subunit of the receptor. nih.gov The ether oxygen could also participate in hydrogen bonding.
Hydrophobic interactions: The pyridine ring and its methoxy group would likely engage in hydrophobic interactions with nonpolar residues within the binding site. mdpi.com
Another potential target, based on the activity of some pyridine-containing compounds, is Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Docking into the IDO1 active site would explore interactions with the heme cofactor and surrounding residues. elsevierpure.comnih.gov
Molecular Dynamics Simulations of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov An MD simulation would be initiated using the best-docked pose from the previous step. The complex would be solvated in a water box with ions to mimic physiological conditions, and the system's trajectory would be simulated for tens or hundreds of nanoseconds.
MD simulations are crucial for:
Assessing Stability: They test the stability of the predicted docking pose. If the ligand remains in the binding pocket and maintains key interactions throughout the simulation, the initial docking result is considered more reliable.
Characterizing Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. It can show subtle changes in the protein's conformation or the ligand's geometry.
Calculating Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy, which correlates better with experimental binding affinities. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding toxicity)
Early prediction of a compound's ADME properties is critical to avoid late-stage failures in drug development. nih.gov Various computational models and online servers can predict these properties based on the molecule's structure.
For this compound, key ADME parameters would be predicted:
Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and human intestinal absorption (HIA) would be estimated.
Distribution: Predictions would include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The ability to cross the BBB is particularly relevant for compounds targeting central nervous system receptors like nAChRs. elsevierpure.com
Metabolism: The model would identify likely sites of metabolism, such as which carbon atoms are most susceptible to oxidation by Cytochrome P450 enzymes. The methoxy group, for instance, could be a site for O-demethylation.
Excretion: Properties related to solubility (LogS) and lipophilicity (LogP/LogD) are important for predicting how the compound will be excreted. A related methoxypyridine compound was noted to have a ClogP of 4.46.
Table 2: Illustrative In Silico ADME Predictions This table shows typical ADME parameters that would be predicted for a drug candidate. The values are for illustrative purposes.
| ADME Property | Predicted Value/Classification | Interpretation |
|---|---|---|
| Water Solubility (LogS) | -3.5 | Indicates moderate solubility. |
| Caco-2 Permeability | High | Predicts good absorption from the intestine. |
| Blood-Brain Barrier (BBB) Permeation | Yes | Suggests the compound can enter the central nervous system. |
| CYP2D6 Inhibitor | No | Predicts a low likelihood of drug-drug interactions via this enzyme. |
| Human Intestinal Absorption (%) | > 90% | Predicts high absorption from the gut. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for analogues of this compound, a dataset of similar compounds with measured biological activity (e.g., Ki values for nAChR binding) would be required. nih.gov
The process involves:
Descriptor Calculation: For each analogue in the series, a large number of numerical descriptors (e.g., topological, electronic, steric) are calculated.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to create an equation that correlates a subset of these descriptors with the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov
A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. The descriptors included in the final model provide insight into the structural features that are most important for activity. For example, a model might reveal that higher activity is correlated with a specific range of lipophilicity or the presence of a hydrogen bond donor at a particular position.
In Vitro Pharmacological and Biological Characterization
Receptor Binding Affinity Profiling
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity (e.g., α4β2, α3β4, α7)
Specific data on the binding selectivity of 2-(Azetidin-3-yloxy)-6-methoxypyridine for nAChR subtypes such as α4β2, α3β4, and α7 are not available in the reviewed literature. While related compounds are known to have high affinity and selectivity for the α4β2 subtype, the profile for this specific compound has not been published.
Competition Binding Assays and K_i Determination
No published studies were found that detail the results of competition binding assays or provide experimentally determined inhibition constants (K_i values) for this compound against any nAChR subtype. Research on analogous compounds frequently reports K_i values in the picomolar to nanomolar range, determined through competition with radioligands like [³H]epibatidine.
In Vitro Functional Assays for Receptor Modulation
Agonist and Partial Agonist Activities
Information regarding the agonist or partial agonist activity of this compound at nAChR subtypes is not documented. Functional assays to determine efficacy (E_max) and potency (EC_50) have not been reported for this compound. Studies on similar molecules indicate that they can act as partial agonists at α4β2-nAChRs.
Receptor Desensitization and Inactivation Studies
There is no available data from studies investigating the capacity of this compound to cause desensitization or inactivation of nAChRs following prolonged exposure. Such studies are crucial for understanding the long-term effects of a ligand on receptor function.
Ion Channel Flux Assays (e.g., ⁸⁶Rb⁺ efflux)
No data from ion channel flux assays, such as those measuring the efflux of Rubidium-86 (⁸⁶Rb⁺), are available for this compound. These assays are used to quantify the functional consequence of receptor activation, providing a measure of ion channel opening.
Assessment of Metabolic Stability in In Vitro Systems (e.g., liver microsomes)
The metabolic stability of a compound is a critical parameter in drug discovery, providing insights into its persistence in the body and potential for reaching therapeutic concentrations. In vitro systems, such as liver microsomes, are standardly used to evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes.
For this compound, its metabolic fate was investigated in human liver microsomes. Studies revealed that the compound undergoes metabolism mediated by cytochrome P450 (CYP) enzymes. The primary metabolic pathway involves the oxidation of the azetidine (B1206935) ring.
This metabolic process leads to the scission of the azetidine ring, resulting in the formation of stable metabolites. Specifically, a ketone (M2) and an aldehyde (M6) have been identified as the main metabolic products in incubations with NADPH-supplemented human liver microsomes. juniperpublishers.com The generation of an aldehyde metabolite suggests a potential for reactivity and further conjugation reactions. Indeed, in the presence of trapping agents like glutathione (B108866) (GSH) or semicarbazide, corresponding conjugates were formed, confirming the electrophilic nature of the aldehyde metabolite. juniperpublishers.com
Interestingly, the introduction of the azetidine moiety in the molecular structure was a strategic modification to improve upon earlier compounds that showed high intrinsic clearance due to piperidine (B6355638) ring oxidation. The azetidine-containing compound, this compound, did demonstrate a lower intrinsic clearance compared to its piperidine-containing predecessors, indicating enhanced metabolic stability. juniperpublishers.com
Below is a table summarizing the observed metabolic pathway of this compound in human liver microsomes.
| Parent Compound | In Vitro System | Metabolic Reaction | Key Metabolites | Implication |
| This compound | Human Liver Microsomes (NADPH-supplemented) | CYP-mediated α-carbon oxidation and azetidine ring scission | Ketone (M2), Aldehyde (M6) | Lower intrinsic clearance compared to piperidine analogs, but forms a reactive aldehyde metabolite. juniperpublishers.com |
Exploration of Additional Biological Targets and Mechanisms of Action
Further investigations into the biological profile of this compound have explored its potential activity in other therapeutic areas.
Currently, there is no publicly available scientific literature that specifically details the evaluation of this compound for its anticancer activity in cellular models.
As of the latest available data, no specific studies have been published that investigate the antimicrobial properties of this compound against a panel of pathogens.
There are no specific enzyme inhibition studies reported in the public domain for this compound against L-glutamine: D-fructose-6-phosphate amidotransferase. The primary target identified for this compound is Diacylglycerol Acyltransferase 2 (DGAT2), for which it acts as an inhibitor. juniperpublishers.com
Potential Applications and Future Research Directions
Development of 2-(Azetidin-3-yloxy)-6-methoxypyridine and Analogues as Pharmacological Probes
The development of analogues of this compound has been a focal point of research, with an emphasis on creating potent and selective pharmacological probes to study nAChRs. These receptors are implicated in a variety of physiological processes and are a key target in drug discovery for neurological and psychiatric disorders.
Researchers have synthesized and evaluated a series of pyridine-modified analogues of the parent compound, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380). nih.govnih.gov These studies have systematically explored the impact of substitutions on the pyridine (B92270) ring on the binding affinity and selectivity for different nAChR subtypes. For instance, the introduction of halogen atoms at various positions on the pyridine ring has been shown to significantly influence the compound's affinity for nAChRs. nih.gov
A study on 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines revealed that analogues with substituents at the 5 or 6-position, along with the 2-fluoro analogue, exhibited subnanomolar affinity for nAChRs in rat brain membranes. nih.gov In contrast, analogues with larger halogens like chloro, bromo, and iodo at the 2-position showed considerably lower affinity. nih.gov This highlights the sensitivity of the receptor to the steric and electronic properties of the substituents on the pyridine scaffold.
The high affinity and selectivity of these analogues make them valuable tools for probing the structure and function of nAChRs. They can be used in competitive binding assays to characterize the receptor binding sites and to identify other novel ligands.
| Compound Analogue | Position of Halogen | Ki (pM) for nAChRs | Reference |
| 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 2 | Subnanomolar | nih.gov |
| 5-halo-3-(2(S)-azetidinylmethoxy)pyridine | 5 | 11 - 210 | nih.gov |
| 6-halo-3-(2(S)-azetidinylmethoxy)pyridine | 6 | 11 - 210 | nih.gov |
| 2-chloro-3-(2(S)-azetidinylmethoxy)pyridine | 2 | Lower affinity | nih.gov |
| 2-bromo-3-(2(S)-azetidinylmethoxy)pyridine | 2 | Lower affinity | nih.gov |
| 2-iodo-3-(2(S)-azetidinylmethoxy)pyridine | 2 | Lower affinity | nih.gov |
Strategies for Radioligand Development based on the Scaffold
The development of radiolabeled versions of this compound and its analogues is a crucial step towards their use as in vivo imaging agents for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities allow for the non-invasive study of the distribution and density of nAChRs in the brain, which can provide valuable insights into various neurological disorders.
One successful strategy has been the radioiodination of these compounds. For example, 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine ([¹²³I]5IA) has been synthesized and evaluated as a SPECT radiopharmaceutical for imaging brain nAChRs. nih.gov This analogue demonstrated high affinity for nAChRs, favorable biodistribution with good brain uptake, and specific binding to nAChR-rich regions in the brain. nih.gov
Another key strategy involves the incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a suitable half-life for PET imaging. The synthesis of ¹⁸F-labeled analogues, such as those derived from 3-(2-(S)-azetidinylmethoxy)-5-(3'-fluoropropyl)pyridine, has been reported. nih.gov These efforts aim to develop PET radioligands with optimal pharmacokinetic properties for quantitative imaging of nAChRs in the human brain.
The development of these radioligands is a complex process that involves not only the synthesis and radiolabeling of the compounds but also a thorough in vitro and in vivo evaluation to ensure their suitability for clinical imaging.
Mechanistic Studies in Preclinical Animal Models (e.g., analgesia in pain models)
The potential of nAChR agonists as a novel class of analgesics has been a significant area of investigation. consensus.app Preclinical studies in various animal models of pain have shown that activation of neuronal nAChRs can produce antinociceptive effects. nih.govconsensus.app While direct studies on this compound for analgesia are not extensively documented in the provided results, the known mechanism of action of this compound class as nAChR agonists strongly suggests their potential in pain management. nih.govnih.gov
The analgesic effects of nAChR agonists are believed to be mediated through the activation of descending inhibitory pain pathways in the central nervous system. consensus.app Preclinical pain models that are commonly used to evaluate the efficacy of potential analgesics include:
Formalin Test: This model assesses the response to a persistent chemical stimulus and has both an early (neurogenic) and a late (inflammatory) phase, allowing for the evaluation of different pain mechanisms.
Chronic Constriction Injury (CCI): This is a model of neuropathic pain, which is often difficult to treat with conventional analgesics.
Tail-flick and Hot-plate Tests: These are models of acute thermal pain that measure the latency to a withdrawal reflex.
The evaluation of this compound analogues in these and other preclinical pain models would be a critical step in validating their potential as analgesic agents. Such studies would provide valuable information on their efficacy, potency, and the specific types of pain they might be effective against.
Advanced Methodologies for Scaffold Optimization and Lead Generation
The process of optimizing the this compound scaffold to generate lead compounds with improved pharmacological properties relies on a combination of traditional medicinal chemistry approaches and advanced computational methodologies. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect the compound's biological activity.
For the azetidine-pyridine scaffold, SAR studies have revealed the importance of the substitution pattern on the pyridine ring for nAChR affinity. nih.gov For instance, the finding that bulky substituents at the 2-position of the pyridine ring decrease affinity suggests that this region of the molecule is sensitive to steric hindrance. nih.gov
Computational modeling plays a crucial role in understanding these SAR findings and in guiding the design of new analogues. nih.govnih.govnih.gov Techniques such as quantum chemical calculations can be used to analyze the molecular geometry and electronic properties of the compounds, helping to explain the observed differences in affinity. nih.gov Molecular docking studies can predict how these molecules bind to the nAChR, providing a rational basis for designing new compounds with enhanced binding characteristics.
Lead generation strategies for this scaffold may also involve fragment-based drug discovery, where small molecular fragments that bind to the target receptor are identified and then linked together or grown to create more potent lead compounds.
Integration of High-Throughput Screening and Artificial Intelligence in Discovery
The discovery of novel and optimized analogues of this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and artificial intelligence (AI).
HTS allows for the rapid screening of large libraries of compounds to identify those with the desired biological activity. nih.gov For the azetidine-pyridine scaffold, HTS assays can be developed to measure the binding affinity of compounds to different nAChR subtypes or to assess their functional activity as agonists or antagonists. nih.gov This enables the efficient identification of "hit" compounds from large and diverse chemical libraries.
Artificial intelligence is revolutionizing the drug discovery process by enabling the analysis of vast datasets and the prediction of molecular properties. frontiersin.orgnih.govresearchgate.netarxiv.org In the context of the this compound scaffold, AI can be applied in several ways:
De Novo Design: Generative AI models can be used to design novel molecular structures from scratch that are predicted to have high affinity and selectivity for the target nAChR subtype. nih.govfrontiersin.orgnih.govresearchgate.net
Property Prediction: AI algorithms can be trained to predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of new analogues, helping to prioritize the most promising candidates for synthesis and testing.
Virtual Screening: AI-powered virtual screening can rapidly evaluate large virtual libraries of compounds to identify those with a high probability of being active, thus focusing synthetic efforts on the most promising candidates.
The synergy between HTS and AI offers a powerful approach to accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold.
Emerging Therapeutic Areas for Azetidine-Pyridines Beyond Current Applications
While the primary focus of research on this compound and its analogues has been on their potential as modulators of nAChRs for neurological and psychiatric disorders, the broader class of pyridine-containing compounds exhibits a wide range of biological activities. nih.govnih.govnih.gov This suggests that the azetidine-pyridine scaffold may have therapeutic potential in other areas as well.
Some emerging therapeutic areas for this class of compounds could include:
Antiproliferative Agents: Pyridine derivatives have been shown to possess antitumor activity, and their antiproliferative effects are an active area of research. nih.govnih.gov The structural features of the azetidine-pyridine scaffold could be optimized to target specific pathways involved in cancer cell growth and proliferation.
Neuroinflammation: Given the role of nAChRs in modulating inflammatory responses in the brain, analogues of this compound could be investigated for their potential to treat neuroinflammatory conditions.
Cardioprotective Agents: Some pyridine derivatives have been shown to have cardioprotective effects. researchgate.net Further investigation into the cardiovascular effects of the azetidine-pyridine scaffold could reveal new therapeutic opportunities.
Dementia and Cognitive Enhancement: The modulation of nAChRs is a key strategy in the development of treatments for dementia, including Alzheimer's disease. mdpi.com The high affinity and selectivity of some azetidine-pyridine analogues for specific nAChR subtypes make them promising candidates for further investigation in this area. nih.govmdpi.com
The exploration of these emerging therapeutic areas will require further research to elucidate the mechanisms of action of these compounds and to evaluate their efficacy and safety in relevant preclinical models.
Q & A
What are the standard synthetic protocols for preparing 2-(Azetidin-3-yloxy)-6-methoxypyridine, and what key intermediates are involved?
Level: Basic
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A critical intermediate is a halogenated pyridine derivative (e.g., 2-chloro-6-methoxypyridine), which reacts with azetidin-3-ol under basic conditions. For example, in dichloromethane with NaOH, the hydroxyl group of azetidine attacks the electrophilic carbon of the pyridine ring, displacing the halogen . Temperature control (0–25°C) and solvent polarity are crucial to minimize side reactions. Protecting groups may be required to prevent undesired ring-opening of the azetidine .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?
Level: Advanced
Answer:
Discrepancies in NMR or IR data often arise from impurities, solvent effects, or conformational isomerism. To resolve these:
- Purity validation: Use HPLC or LC-MS to confirm >95% purity before analysis .
- Computational validation: Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values, as demonstrated in studies of structurally similar pyridine derivatives .
- Solvent standardization: Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .
What analytical techniques are essential for confirming the structure and purity of this compound?
Level: Basic
Answer:
Key techniques include:
- NMR spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at C6, azetidine at C2) .
- Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₉H₁₂N₂O₂: 180.0899) .
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
What strategies optimize regioselective functionalization of the azetidine ring in this compound without affecting the methoxy group?
Level: Advanced
Answer:
- Protecting groups: Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBDMS) ethers during azetidine functionalization .
- Catalytic selectivity: Use Pd/C or PtO₂ for hydrogenation of unsaturated bonds in the azetidine ring while preserving the methoxy group .
- Steric control: Bulky reagents (e.g., triphenylphosphine ligands) can direct reactions to less hindered azetidine positions .
What safety precautions are necessary when handling this compound in laboratory settings?
Level: Basic
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Answer:
- Steric effects: The azetidine ring introduces steric hindrance at C2, limiting accessibility for bulky catalysts (e.g., Buchwald-Hartwig amination) .
- Electronic effects: The methoxy group at C6 donates electron density via resonance, activating the pyridine ring toward electrophilic substitution at C4/C5 positions .
- Case study: Suzuki-Miyaura coupling at C4 requires Pd(OAc)₂ with SPhos ligands to overcome steric barriers .
What are the potential applications of this compound in medicinal chemistry research?
Level: Basic
Answer:
The compound serves as a scaffold for:
- Kinase inhibitors: Analogous pyridine-azetidine structures show affinity for JAK2 and PI3Kα .
- Anticancer agents: Molecular docking studies suggest interactions with DNA topoisomerase II .
- Chiral ligands: Enantiopure derivatives act as phosphine ligands in asymmetric catalysis .
What methodologies resolve enantiomers of chiral derivatives of this compound?
Level: Advanced
Answer:
- Chiral chromatography: Use Chiralpak® IA/IB columns with hexane/isopropanol eluents for baseline separation (>99% ee) .
- Asymmetric synthesis: Employ (R)- or (S)-BINOL-derived catalysts during azetidine ring formation .
- X-ray crystallography: Confirm absolute configuration via single-crystal analysis, as done for related phosphine ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
